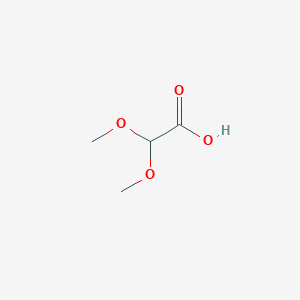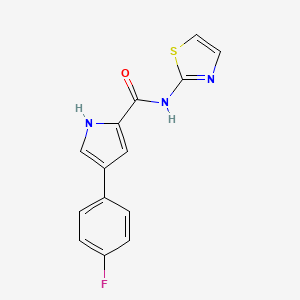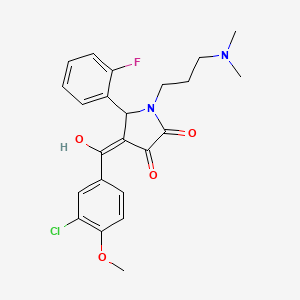
2,2-Dimethoxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxyacetic acid is an organic compound belonging to the carboxylic acid family. Its molecular formula is C4H8O4, and it has a molecular weight of 120.11 g/mol . This compound is characterized by the presence of two methoxy groups attached to the second carbon of the acetic acid backbone, making it a dimethoxy derivative of acetic acid.
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyacetic acid can be synthesized through the hydrolysis of methyl 2,2-dimethoxyacetate. The process involves dissolving methyl 2,2-dimethoxyacetate in a mixture of dioxane and water, followed by the addition of lithium hydroxide at 0°C. The mixture is then stirred at this temperature for one hour and subsequently at room temperature for ten hours . The resulting solution is acidified with hydrogen chloride, and the organic layer is extracted with diethyl ether. The solvent is then evaporated under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions: 2,2-Dimethoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Dimethoxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of metabolic pathways and enzyme reactions.
作用機序
The mechanism of action of 2,2-dimethoxyacetic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid derivative, it can participate in various biochemical reactions, including esterification, amidation, and decarboxylation. These reactions are facilitated by enzymes such as esterases and decarboxylases, which catalyze the conversion of this compound into its corresponding products.
類似化合物との比較
- Methyl 2,2-dimethoxyacetate
- Bromodimethoxyacetic acid
- Ethanedioic acid
Comparison: 2,2-Dimethoxyacetic acid is unique due to the presence of two methoxy groups, which impart distinct chemical properties compared to other similar compounds. For instance, methyl 2,2-dimethoxyacetate is an ester derivative, while bromodimethoxyacetic acid contains a bromine atom, and ethanedioic acid is a simple dicarboxylic acid. These structural differences result in varied reactivity and applications in different fields .
特性
IUPAC Name |
2,2-dimethoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHELOKYCCWVWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73569-40-1 |
Source


|
| Record name | 2,2-dimethoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine](/img/structure/B2428904.png)
![1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2428905.png)
![4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428906.png)




![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)
![1-[2-(2-Fluoroethoxy)phenyl]methanamine](/img/structure/B2428918.png)


![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B2428922.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)
![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)
